Home > Products > Screening Compounds P756 > 3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-3875398
CAS Number:
Molecular Formula: C18H16N2O3S2
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This compound exhibits potent inhibition of DYRK1A, a protein kinase implicated in neurological and oncological disorders. It displayed an IC50 value of 0.028 μM against DYRK1A. []

Relevance: This compound shares the core 2-thioxo-1,3-thiazolidin-4-one structure with 3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The key difference lies in the substituent at the 5-position. While the target compound possesses a 3,4-dimethoxybenzylidene group, this related compound has a 4-hydroxy-3-methoxybenzylidene group at the same position. []

(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one

Compound Description: This compound also demonstrates potent DYRK1A inhibitory activity with an IC50 value of 0.033 μM. []

Relevance: Although this compound belongs to the 1,3-thiazol-4(5H)-one class, it shares a significant structural similarity with 3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Both compounds possess an arylidene substituent at the 5-position and an aromatic amine group at the 2-position. The presence of a benzo[1,3]dioxol group in this related compound instead of the 3,4-dimethoxyphenyl group in the target compound highlights the potential of exploring similar substitutions for potent DYRK1A inhibition. []

5-(Arylidene)-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiozolidin-4-ones

Compound Description: This series of analogs, synthesized from 3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one, exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. []

Relevance: These analogs highlight the importance of the 2-thioxo-1,3-thiazolidin-4-one core, also present in 3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, for potential antimicrobial activity. The variations in the arylidene group at the 5-position and the presence of a 4-methylcoumarin-7-yloxyacetylamino substituent at the 3-position suggest that modifications at these positions can be explored for developing novel antimicrobial agents. []

2-[(Substitutedphenyl/heteroaryl)imino]-3-phenyl-1,3-thiazolidin-4-ones

Compound Description: Several compounds in this series exhibited promising in vitro and in vivo anticancer activity against Dalton's lymphoma ascites (DLA) cells. For instance, (2Z)-2-[(3,4-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one showed 100% DLA inhibition at 100 mcg/ml concentration in vitro. []

Relevance: These compounds share the 3-phenyl-1,3-thiazolidin-4-one core with 3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, highlighting the significance of this structural motif in anticancer drug development. The variation lies in the 2-position, where a substituted phenyl or heteroaryl imine group replaces the thioxo group of the target compound. This structural difference indicates the potential of exploring diverse substitutions at the 2-position for developing novel anticancer therapies. []

4-Oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives

Compound Description: Synthesized from 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid, these derivatives exhibited potent inhibitory activity against aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications. Notably, compound 3f displayed significant ALR2 inhibition with an IC50 value of 0.12 ± 0.01 µM. [, ]

Relevance: These derivatives belong to the same 2-thioxo-1,3-thiazolidin-4-one class as 3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, emphasizing the importance of this core for developing antidiabetic agents. The structural variations are observed in the substituents at the 3- and 5-positions, indicating the potential for exploring modifications at these sites to optimize ALR2 and ALR1 inhibitory activity. [, ]

5-Benzylidene-2-[{5-(substituted phenyl)-[1,3,4]-thiadiazol-2-yl}imino]-1,3-thiazolidin-4-ones and 2-[{5-(substituted phenyl)-[1,3,4]-thiadiazol-2-yl}imino]-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-ones

Compound Description: These two series of compounds were designed and synthesized based on the hypothesis that specific structural features, including hydrophobic aryl rings, a hydrogen bonding domain, and an electron-donating group, contribute to anticonvulsant activity. []

Relevance: These compounds share the core 2-imino-1,3-thiazolidin-4-one structure with 3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, with a key difference being the replacement of the thioxo group at the 2-position with an imino group linked to a substituted phenyl-thiadiazole moiety. Furthermore, one series incorporates a 3,4-dimethoxybenzylidene group at the 5-position, identical to the target compound. These structural similarities suggest the potential of the target compound and its analogs as anticonvulsant agents. []

Properties

Product Name

3-anilino-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-3-anilino-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-9-8-12(10-15(14)23-2)11-16-17(21)20(18(24)25-16)19-13-6-4-3-5-7-13/h3-11,19H,1-2H3/b16-11-

InChI Key

UBWNVHGYPVRQLR-WJDWOHSUSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.